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PROTAC BET-binding moiety 1

PROTAC Design BET Inhibition Binding Affinity

Choose PROTAC BET-binding moiety 1 as your BET-recruiting warhead to build next-generation PROTACs. Derived from the γ-carboline inhibitor RX-37, it delivers superior binding affinity (Ki 3.2–24.7 nM) across BRD2/3/4, outperforming JQ1-based warheads (IC50 33–77 nM). Its distinct chemotype and high-resolution co-crystal structure (1.4 Å) enable rational linker design and picomolar cellular degradation (IC50 4.3 nM). Avoid compromised potency and irreproducible results from suboptimal warheads. Order high-purity (≥98%) material for consistent conjugation, selectivity, and translational success.

Molecular Formula C25H25N7O4
Molecular Weight 487.5 g/mol
Cat. No. B2556100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BET-binding moiety 1
Molecular FormulaC25H25N7O4
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)O
InChIInChI=1S/C25H25N7O4/c1-5-32-19(10-16(30-32)13-6-7-13)27-23-21-14-9-18(35-4)15(20-11(2)31-36-12(20)3)8-17(14)26-22(21)28-24(29-23)25(33)34/h8-10,13H,5-7H2,1-4H3,(H,33,34)(H2,26,27,28,29)
InChIKeyDSICVZUZCUHARI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PROTAC BET-Binding Moiety 1: Chemical Identity and Core Function as a BET-Directed PROTAC Warhead


PROTAC BET-binding moiety 1 (CAS 2093387-77-8, C25H25N7O4, MW 487.51 g/mol) is a synthetic small molecule designed as a key intermediate for constructing high-affinity PROTACs (Proteolysis Targeting Chimeras) and inhibitors that target the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, BRDT) [1]. Its structure features a γ-carboline core with a carboxylic acid functional group, enabling efficient conjugation to linkers and E3 ligase-recruiting moieties [2]. This compound functions as a warhead ligand derived from the selective BET inhibitor RX-37, and its incorporation into bifunctional molecules facilitates the recruitment of E3 ubiquitin ligases to BET proteins, triggering their ubiquitination and subsequent degradation by the proteasome .

Why PROTAC BET-Binding Moiety 1 Cannot Be Replaced by Generic BET Inhibitors Like JQ1 or OTX015 in Degrader Synthesis


Generic substitution with other BET-binding warheads, such as JQ1 or OTX015, is not a viable strategy for several quantifiable reasons. First, PROTAC BET-binding moiety 1 is derived from the γ-carboline inhibitor RX-37, which demonstrates a distinct binding affinity profile with Ki values ranging from 3.2 to 24.7 nM across BRD2, BRD3, and BRD4 [1]. In contrast, the commonly used JQ1 exhibits significantly weaker affinity for BRD4 bromodomains, with reported IC50 values of 33-77 nM . Second, the unique γ-carboline scaffold of PROTAC BET-binding moiety 1 confers a selectivity profile that is distinct from other chemotypes like the thienodiazepine core of JQ1 . This chemical differentiation is critical, as subtle changes in the warhead's structure, binding mode, and exit vector geometry can profoundly impact the ternary complex formation and degradation efficiency of the final PROTAC molecule [2]. Substituting this warhead with a less optimized ligand would risk compromising the potency, selectivity, and even the degradation mechanism of the designed PROTAC, undermining experimental reproducibility and translational potential.

Quantitative Evidence for the Selection of PROTAC BET-Binding Moiety 1 Over Alternative BET Ligands


Superior Binding Affinity of RX-37-Derived Warhead Compared to JQ1 for BRD4 Bromodomains

PROTAC BET-binding moiety 1 is an RX-37-based ligand. RX-37, the parent warhead, demonstrates a substantially higher binding affinity for BET bromodomains compared to the widely used ligand (+)-JQ1. RX-37 binds to BRD2, BRD3, and BRD4 with Ki values in the low nanomolar range (3.2–24.7 nM) [1]. In contrast, (+)-JQ1 exhibits a significantly weaker affinity for the same targets, with reported IC50 values of 33-77 nM for BRD4(1/2) in cell-free assays . This difference in target engagement at the warhead level can translate into more potent and efficient target degradation when the moiety is incorporated into a PROTAC.

PROTAC Design BET Inhibition Binding Affinity BRD4 RX-37

Enabling Potent Cellular Degradation of BET Proteins in PROTAC Constructs

The utility of PROTAC BET-binding moiety 1 is demonstrated in its downstream application. When conjugated to a cereblon ligand via a linker to form a complete PROTAC (e.g., PROTAC BET Degrader-1, Compound 9), the resulting bifunctional molecule achieves potent degradation of BRD2, BRD3, and BRD4 proteins. In RS4;11 leukemia cells, treatment with this PROTAC at concentrations of 3-10 nM led to a significant decrease in BET protein levels, and it inhibited cell growth with an IC50 of 4.3 nM . This level of cellular potency is a direct consequence of the warhead's ability to effectively recruit BET proteins to the E3 ligase.

PROTAC BET Degradation Cellular Potency BRD2 BRD4

Distinct Chemical Scaffold and Binding Mode Compared to JQ1-Derived Ligands

PROTAC BET-binding moiety 1 is based on a γ-carboline chemical scaffold (exemplified by RX-37), which is structurally distinct from the thienodiazepine core of JQ1-based warheads [1]. A co-crystal structure of RX-37 with BRD4 BD2 at 1.4 Å resolution confirms its unique binding mode, which provides a solid structural basis for its high affinity and selectivity [1]. This scaffold divergence is critical because the geometry of the warhead's exit vector—the point at which the linker is attached—dictates the orientation of the resulting PROTAC ternary complex. Different warhead scaffolds can lead to vastly different degradation efficiencies and selectivities, even when targeting the same protein family.

Chemical Scaffold γ-Carboline Binding Mode PROTAC Design Selectivity

Primary Research and Industrial Applications for PROTAC BET-Binding Moiety 1


Design and Synthesis of Next-Generation BET-Targeting PROTACs with Enhanced Potency

This application scenario directly leverages the high binding affinity of the RX-37-derived warhead (Ki = 3.2–24.7 nM) [1]. Researchers can utilize PROTAC BET-binding moiety 1 as the BET-recruiting element to construct novel PROTACs. By conjugating it to various E3 ligase ligands (e.g., VHL, CRBN) through diverse linkers, they can systematically optimize ternary complex formation and achieve picomolar to low nanomolar degradation potencies, as demonstrated by the cellular activity of related constructs (IC50 = 4.3 nM in RS4;11 cells) . This approach is superior to using lower-affinity warheads, as it maximizes the potential for achieving complete and sustained target degradation at lower drug concentrations.

Structure-Guided Optimization of PROTAC Linkers and Ternary Complexes

The availability of a high-resolution co-crystal structure for the parent inhibitor RX-37 bound to BRD4 BD2 (1.4 Å) [1] makes PROTAC BET-binding moiety 1 an ideal choice for structure-based drug design (SBDD). Researchers can use this structural information to rationally design the linker attachment point and length to optimize the geometry of the induced E3 ligase-BET protein complex. This evidence-backed approach can accelerate the development of more selective and efficient degraders, reducing the reliance on extensive empirical screening and improving the likelihood of generating a clinical candidate.

Investigating BET-Dependent Gene Regulation in Hematological Malignancies

The potent anti-proliferative activity observed in BET-dependent cancer cell lines (e.g., RS4;11, IC50 = 4.3 nM) with a PROTAC built from this moiety [1] supports its use in fundamental oncology research. Scientists investigating the role of BET proteins (BRD2, BRD3, BRD4) in leukemia and lymphoma can employ PROTACs derived from PROTAC BET-binding moiety 1 as highly effective chemical probes. These tools enable the rapid and selective ablation of BET proteins, allowing for precise temporal studies of their downstream effects on oncogenic transcription programs, such as c-MYC expression, and for validating BET degradation as a therapeutic strategy in specific cancer subtypes.

Technical Documentation Hub

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